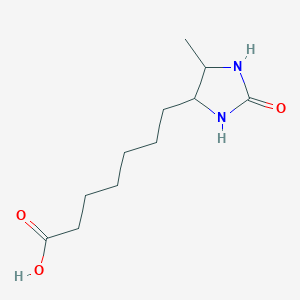
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid is a chemical compound characterized by its unique structure, which includes an imidazolidinone ring substituted with a methyl group and a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid typically involves the cyclization of acyclic precursors. One common method is the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles. This reaction leads to the formation of imidazolidin-2-ones, which can then be further functionalized to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The process typically requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imidazolidinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the imidazolidinone ring.
Scientific Research Applications
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and antihypertensive agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of blood pressure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives, such as:
- 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
- 1-(2,2-dimethoxyethyl)urea derivatives
Uniqueness
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid is unique due to its specific substitution pattern and the presence of the heptanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid is a compound of interest due to its potential biological activities, particularly as a modulator of G-protein coupled receptors (GPCRs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The compound acts primarily as an agonist or partial agonist of GPR43 (also known as FFA2R), a GPCR that plays a significant role in metabolic processes. GPR43 is activated by short-chain fatty acids (SCFAs) and is implicated in the regulation of glucose metabolism, lipid metabolism, and inflammation. Activation of GPR43 has been linked to beneficial effects in conditions such as Type 2 diabetes mellitus (T2DM), dyslipidemia, and obesity .
Key Mechanisms:
- GPR43 Activation : The compound enhances the activity of GPR43, which is expressed in adipocytes and pancreatic beta-cells. This activation can lead to improved insulin sensitivity and glucose tolerance .
- Lipid Metabolism : By modulating GPR43, the compound may influence lipid profiles, reducing triglyceride levels and improving cholesterol balance .
- Anti-inflammatory Effects : The activation of GPR43 is associated with anti-inflammatory responses, which can be beneficial in metabolic disorders characterized by chronic inflammation .
Biological Activity and Therapeutic Implications
Research indicates that this compound shows promise in treating various metabolic disorders. Its biological activity can be summarized as follows:
| Biological Activity | Implication |
|---|---|
| GPR43 Agonism | Potential treatment for T2DM and associated metabolic disorders |
| Lipid Regulation | May reduce dyslipidemia and improve cardiovascular health |
| Anti-inflammatory Action | Could alleviate inflammation in metabolic syndromes |
Case Studies
Several studies have investigated the effects of compounds similar to this compound on metabolic health:
- Study on SCFAs and Insulin Sensitivity :
- Effects on Lipid Profiles :
- Inflammation Reduction :
Properties
CAS No. |
88193-34-4 |
|---|---|
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
7-(5-methyl-2-oxoimidazolidin-4-yl)heptanoic acid |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(13-11(16)12-8)6-4-2-3-5-7-10(14)15/h8-9H,2-7H2,1H3,(H,14,15)(H2,12,13,16) |
InChI Key |
IUMSGXVPHNYFMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















